2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
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Description
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4S2 and its molecular weight is 469.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel heterocyclic compounds derived from specific precursors shows potential for anti-inflammatory and analgesic activities . Compounds synthesized from related structures have demonstrated inhibitory activity on cyclooxygenase enzymes, with significant analgesic and anti-inflammatory effects, suggesting their utility in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Research into the antimicrobial and antifungal efficacy of pyrimidine derivatives indicates that these compounds can serve as effective agents against a range of microbial and fungal strains. This underscores their potential in developing new antimicrobial therapies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives from related chemical structures suggest significant anticancer potential. These compounds displayed potent anticancer activity against various human cancer cell lines, indicating their promise for antitumor drug development (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-9-6-10-31-14)32-11-15(27)22-12-7-4-5-8-13(12)30-3/h4-10H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLHNVJBFIDLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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